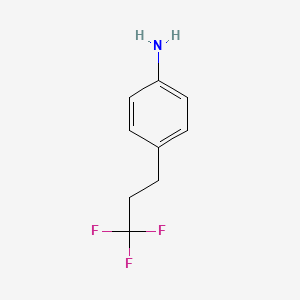
4-(3,3,3-三氟丙基)苯胺
描述
4-(3,3,3-Trifluoropropyl)aniline is a useful research compound. Its molecular formula is C9H10F3N and its molecular weight is 189.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(3,3,3-Trifluoropropyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3,3,3-Trifluoropropyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
含氟聚合物的合成
4-(3,3,3-三氟丙基)苯胺: 由于其三氟丙基基团,它被用于含氟聚合物的合成,该基团赋予聚合物较高的热稳定性和化学抗性 。这些聚合物因其在极端条件下的性能而在航空航天和汽车行业得到应用。
疏水涂层的开发
该化合物将氟原子引入涂层的能力使其在创建疏水表面方面具有价值。 这些涂层对于海洋和建筑行业中的防腐和自清洁表面特别有用 。
医药研究
在制药方面,4-(3,3,3-三氟丙基)苯胺可以作为合成生物活性分子的前体。 已知三氟丙基基团可以增强药物的生物活性代谢稳定性 。
液晶
4-(3,3,3-三氟丙基)苯胺独特的结构特性使其成为合成液晶的候选者。 这些材料对于显示技术至关重要,例如用于 LCD 屏幕的显示技术 。
有机发光二极管 (OLED)
该化合物也因其在 OLED 中的潜在用途而被探索。 吸电子三氟丙基基团可以改变有机半导体的电子特性,从而提高 OLED 器件的效率和寿命 。
农用化学品
4-(3,3,3-三氟丙基)苯胺: 可用于农用化学品的开发。 氟的掺入可以导致具有提高的功效和降低的环境影响的农用化学品 。
材料科学
在材料科学中,该化合物用于改变材料的表面特性,例如增加疏水性或改变折射率以用于光学应用 。
分析化学
作用机制
Target of Action
Biochemical Pathways
The compound is known to be used in the synthesis of fluorinated polymers, which suggests that it may interact with and affect the biochemical pathways related to polymer synthesis and degradation.
Result of Action
生化分析
Biochemical Properties
4-(3,3,3-Trifluoropropyl)aniline plays a significant role in various biochemical reactions. It interacts with enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in the hydrolysis of methoxysilane coupling agents . These interactions often involve binding to the active sites of enzymes, leading to either inhibition or activation of enzymatic activity.
Cellular Effects
The effects of 4-(3,3,3-Trifluoropropyl)aniline on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of CAR T cells in cancer models, impacting their ability to kill malignant cells . Additionally, it can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism.
Molecular Mechanism
At the molecular level, 4-(3,3,3-Trifluoropropyl)aniline exerts its effects through various mechanisms. It binds to specific biomolecules, influencing their structure and function. This compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Furthermore, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(3,3,3-Trifluoropropyl)aniline can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under normal storage conditions but can degrade under extreme conditions . Long-term exposure to this compound can lead to persistent changes in cellular metabolism and function.
Metabolic Pathways
4-(3,3,3-Trifluoropropyl)aniline is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it can affect the hydrolysis of methoxysilane coupling agents, altering the metabolic pathways involved in this process . These interactions can lead to changes in the levels of various metabolites, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 4-(3,3,3-Trifluoropropyl)aniline is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins, influencing its localization and accumulation . These interactions can affect the compound’s distribution within different cellular compartments, impacting its overall activity and function.
Subcellular Localization
The subcellular localization of 4-(3,3,3-Trifluoropropyl)aniline plays a crucial role in its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with other biomolecules, affecting its overall function and activity within the cell.
属性
IUPAC Name |
4-(3,3,3-trifluoropropyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N/c10-9(11,12)6-5-7-1-3-8(13)4-2-7/h1-4H,5-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJUGSERGPJFCPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80735247 | |
| Record name | 4-(3,3,3-Trifluoropropyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80735247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1236410-18-6 | |
| Record name | 4-(3,3,3-Trifluoropropyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80735247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[4-(tert-Butyl)benzyl]-4-piperidinamine dihydrochloride](/img/structure/B1468265.png)

![tert-butyl 5-(3-methoxyphenyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1468272.png)
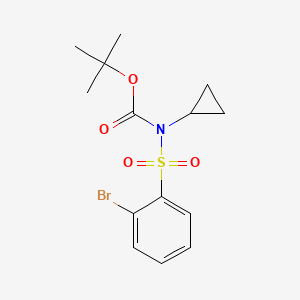
![2-(3-{3-[(tert-Butoxycarbonyl)amino]propyl}-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid](/img/structure/B1468275.png)
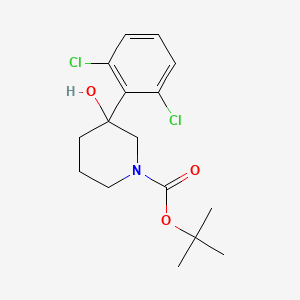
![tert-Butyl 2-{2-[4-(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]ethyl}-1-piperidinecarboxylate](/img/structure/B1468277.png)
![tert-Butyl 4-hydroxy-4-[2-(methoxycarbonyl)-1-benzofuran-6-yl]-1-piperidinecarboxylate](/img/structure/B1468278.png)
![1,1-Bis(2-methylbenzyl)-1,5,6,7-tetrahydro[1,3]oxazolo[3,4-a]pyridin-3-one](/img/structure/B1468279.png)
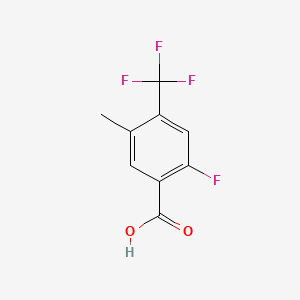
![2-{[(4-Bromo-2-ethylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B1468282.png)
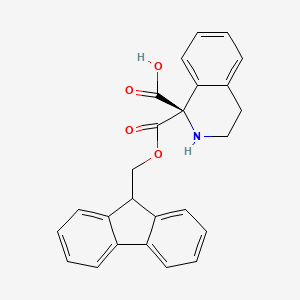
![tert-Butyl 3-[(6-chloro-5-ethyl-4-pyrimidinyl)methyl]-1-piperidinecarboxylate](/img/structure/B1468286.png)
